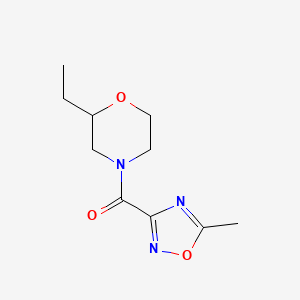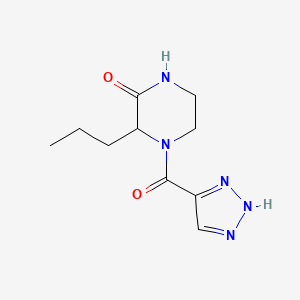
3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one is a heterocyclic compound that contains a triazole ring and a piperazine ring. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
One common method is the “click chemistry” approach, which involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring . The piperazine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of green chemistry principles, such as using environmentally friendly solvents and catalysts, can also be considered to make the process more sustainable .
化学反応の分析
Types of Reactions
3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
科学的研究の応用
3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.
Industry: Used in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of 3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
類似化合物との比較
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that also contains a triazole ring.
Uniqueness
3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one is unique due to the presence of both the triazole and piperazine rings, which can confer distinct biological activities and chemical properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for research and development .
特性
IUPAC Name |
3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-2-3-8-9(16)11-4-5-15(8)10(17)7-6-12-14-13-7/h6,8H,2-5H2,1H3,(H,11,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSWAMFPZHQRDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NCCN1C(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
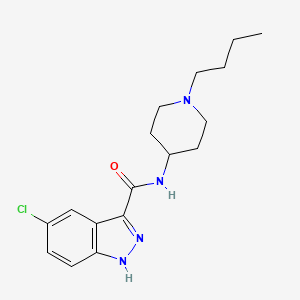
![N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2H-triazole-4-carboxamide](/img/structure/B7411955.png)
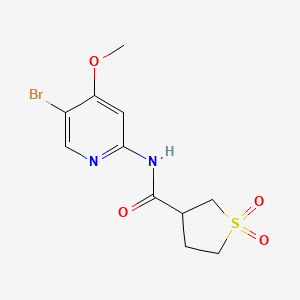
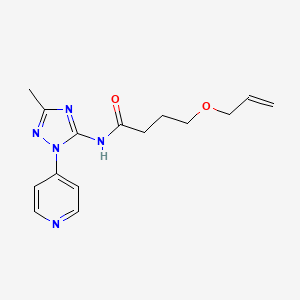
![2,2-dimethyl-N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]pyrrolidine-1-carboxamide](/img/structure/B7411983.png)
![(5S)-5-[2-[2-(2,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7411992.png)
![N-[2-(2-methoxyphenyl)propan-2-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7411995.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B7412001.png)
![4-ethyl-4-(hydroxymethyl)-N-[(1-methylpyrrol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7412006.png)
![2-[4-(5-Chlorofuran-2-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7412020.png)
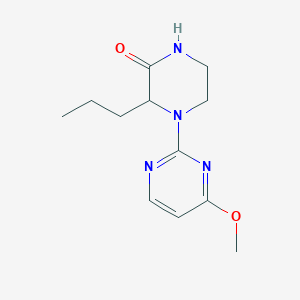
![1-cyclopropyl-N-[1-(dimethylamino)-1-oxopropan-2-yl]-2,5-dimethylpyrrole-3-carboxamide](/img/structure/B7412026.png)
![(3-chloro-5-fluorophenyl)-[3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7412033.png)
